molecular formula C22H29N5O4 B2643569 ethyl 2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1797288-65-3

ethyl 2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2643569
CAS No.: 1797288-65-3
M. Wt: 427.505
InChI Key: OZDSJXQCFIIQNG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H29N5O4 and its molecular weight is 427.505. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

Research by Hirai et al. (1992) explores the asymmetric intramolecular Michael reaction of acyclic compounds to produce versatile chiral building blocks for alkaloid synthesis, which are crucial in developing pharmacologically active molecules with defined stereochemistry (Hirai, Terada, Yamazaki, & Momose, 1992).

Antimicrobial Activity

Kariyappa et al. (2016) synthesized ethyl 2-(4-methylbenzylidene)-3-oxobutanoate via Knoevenagel condensation and explored its crystal structure and antimicrobial activity, highlighting the potential of such compounds in combating microbial infections (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).

Antitumor Activity

Albratty et al. (2017) investigated the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, assessing their antitumor activity. This research contributes to the development of new cancer treatments by exploring the therapeutic potential of heterocyclic compounds (Albratty, El-Sharkawy, & Alam, 2017).

Properties

IUPAC Name

ethyl 2-[[2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-3-31-21(29)17-6-4-5-7-18(17)23-19(28)14-26-12-10-15(11-13-26)20-24-25(2)22(30)27(20)16-8-9-16/h4-7,15-16H,3,8-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDSJXQCFIIQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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